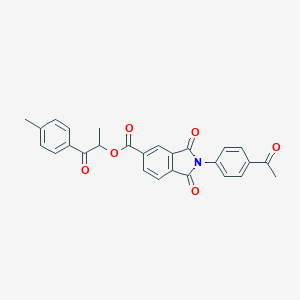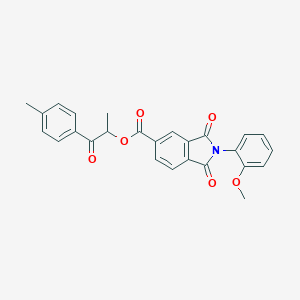
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. By inhibiting the BET proteins, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor prevents the expression of genes that are involved in cell proliferation, inflammation, and other cellular processes. This mechanism of action has been extensively studied, and several studies have reported the specific binding sites of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor on the BET proteins.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In immune cells, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been found to inhibit the production of pro-inflammatory cytokines, leading to the modulation of the immune response. In animal models of neurodegenerative diseases, this compound has been found to improve cognitive function and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor in lab experiments include its specificity and potency in inhibiting the BET proteins, its broad range of applications in various fields, and its well-characterized mechanism of action. However, the limitations of using this compound include its potential toxicity and side effects, as well as the need for further studies to fully understand its long-term effects.
Direcciones Futuras
The future directions for the research on N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor include the development of more potent and specific inhibitors, the identification of new binding sites on the BET proteins, and the investigation of its potential use in combination with other drugs. Additionally, further studies are needed to fully understand the long-term effects of this compound and to identify potential biomarkers for its use in clinical settings.
In conclusion, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves several steps, including the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-chlorobenzoyl chloride to form an intermediate product. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield the final product, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. The synthesis of this compound has been extensively studied, and several modifications have been reported to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology. In cancer research, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. In immunology, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In neurology, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
Nombre del producto |
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C24H23BrClN3O2 |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23BrClN3O2/c1-13-20(23(31)29-19-8-7-15(25)12-27-19)21(14-5-4-6-16(26)9-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31) |
Clave InChI |
GOKRAMHFHPNPJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=NC=C(C=C4)Br |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=NC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















